2-(4-Chloro-3-nitrobenzene-1-sulfonyl)-1,3,5-trimethylbenzene
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Overview
Description
2-(4-Chloro-3-nitrobenzene-1-sulfonyl)-1,3,5-trimethylbenzene is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, a nitro group, and a chloro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrobenzene-1-sulfonyl)-1,3,5-trimethylbenzene typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzenesulfonyl chloride to introduce the nitro group. This is followed by a Friedel-Crafts alkylation reaction to attach the trimethylbenzene moiety. The reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts like aluminum chloride to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-nitrobenzene-1-sulfonyl)-1,3,5-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfinyl or sulfhydryl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and nucleophiles like sodium hydroxide for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce various substituted derivatives .
Scientific Research Applications
2-(4-Chloro-3-nitrobenzene-1-sulfonyl)-1,3,5-trimethylbenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(4-Chloro-3-nitrobenzene-1-sulfonyl)-1,3,5-trimethylbenzene exerts its effects is complex and involves multiple molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzenesulfonyl chloride: Shares the sulfonyl and nitro groups but lacks the trimethylbenzene moiety.
4-Chloro-3-nitrobenzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride.
4-Chloro-3-nitrobenzene-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride.
Uniqueness
2-(4-Chloro-3-nitrobenzene-1-sulfonyl)-1,3,5-trimethylbenzene is unique due to the presence of the trimethylbenzene moiety, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions and applications that are not possible with the simpler analogs .
Properties
CAS No. |
58880-47-0 |
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Molecular Formula |
C15H14ClNO4S |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
2-(4-chloro-3-nitrophenyl)sulfonyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H14ClNO4S/c1-9-6-10(2)15(11(3)7-9)22(20,21)12-4-5-13(16)14(8-12)17(18)19/h4-8H,1-3H3 |
InChI Key |
YBZKFVDZLBCHTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |
Origin of Product |
United States |
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